Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine

Medicinal Chemistry Scaffold Hopping Ligand Design

Generic thiazole-propargylamine scaffolds introduce uncontrolled reactivity variables in SAR campaigns. This compound resolves that with a definitive 4-thiazolylmethyl regioisomer and geminal dimethyl branching that pre-organizes the scaffold into a low-energy conformation. • Definitive 4-thiazole regioisomer probe eliminates ambiguity vs. 2-thiazolyl analogs in metal-binding studies. • Terminal alkyne optimized for CuAAC click chemistry-transient Cu(I)-S coordination from the thiazole sulfur accelerates kinetics versus oxazole-containing analogs. • Constrained conformational profile (4 rotatable bonds, quaternary α-carbon) reduces entropic penalty in fragment-based screening for challenging targets such as protein-protein interactions.

Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
Cat. No. B13247006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine
Molecular FormulaC10H14N2S
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCC(C)(C#C)N(C)CC1=CSC=N1
InChIInChI=1S/C10H14N2S/c1-5-10(2,3)12(4)6-9-7-13-8-11-9/h1,7-8H,6H2,2-4H3
InChIKeyCAZYEDAABRJNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine Technical Baseline


Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine (CAS 1874663-91-8) is a synthetic tertiary amine featuring a 1,3-thiazole ring linked via a methylene bridge to a sterically hindered, branched propargylamine moiety . With a molecular formula of C10H14N2S and a molecular weight of 194.30 g/mol, it is classified as a heterocyclic building block. Its structure incorporates a terminal alkyne, a feature widely exploited in N-propargylamine chemistry for constructing thiazole cores and enabling late-stage diversification through click chemistry [1].

Terminal alkyne for CuAAC click chemistry and late-stage diversification
Quaternary α-carbon restricts conformational space for fragment-based design
4-thiazolylmethyl regioisomer as a distinct SAR probe with reported lipophilicity shift

Why Generic Thiazole Propargylamines Cannot Substitute Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine


Substituting this compound with a generic thiazole-propargylamine scaffold risks introducing uncontrolled variables in reactivity and biological recognition. The specific combination of a quaternary α-carbon on the alkyne-bearing substituent and the 4-thiazolylmethyl (rather than 2-thiazolylmethyl) attachment point creates a unique steric and electronic environment. For related propargylamine-thiazole systems, the position of the thiazole nitrogen relative to the linker has been shown to alter metal-binding geometry and hydrogen-bonding patterns [1]. The geminal dimethyl branching at the propargylic position, as documented in analogous alkynylamine scaffolds, reduces the degrees of rotational freedom compared to linear N-propargylamines, potentially leading to a more constrained conformational profile and altered entropy of binding [2].

Regioisomer mismatch
2-thiazolylmethyl analogs exhibit lower computed lipophilicity and altered inter-heteroatom distance, which may shift membrane permeability and metal-binding geometry.
Linear propargylamine substitution
Absence of the geminal dimethyl group increases conformational flexibility; the higher entropy penalty upon target binding may not be replicated.
Oxazole core replacement
Oxazole analogs (e.g., methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine) show weaker Cu(I) coordination and different electronic profile, limiting direct substitution in metalloenzyme or CuAAC contexts.

Differentiation Evidence: Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine


Thiazole Regioisomerism: Linker Position Effects

The target compound's 4-thiazolylmethylamine architecture places the heterocyclic sulfur and nitrogen atoms in a distinct spatial arrangement relative to a 2-thiazolylmethylamine isomer. In computed property databases, this regioisomerism results in meaningful differences in predicted lipophilicity. The 4-thiazolylmethyl regioisomer (target compound) has a computed XLogP3 value of approximately 2.8 [1], whereas the closest 2-thiazolylmethyl comparator with a similar alkyne substituent, (butan-2-yl)(3-phenylprop-2-yn-1-yl)(1,3-thiazol-2-ylmethyl)amine, has a higher computed logP contribution from its aromatic substituent, but structurally simpler 2-thiazolylmethyl-N-methyl derivatives show baseline XLogP3 values of 0.8 [2], indicating that the alkyl branching and 4-substitution collectively produce a significant lipophilicity shift. The 4-position linkage ensures the thiazole nitrogen is oriented distally from the amine, which in analogous systems alters the distance between hydrogen bond acceptor sites by approximately 1.0-1.5 Å compared to the 2-isomer, as estimated from minimized 3D conformer analysis [3].

Thiazole regioisomerism
Class-level inference
XLogP3 ~2.8 vs ~0.8
ΔN···N distance ~1.5 Å
Reported shift in computed lipophilicity and geometry may influence SAR and permeability predictions.
Computed descriptors (PubChem 2025); experimental validation required.
Medicinal Chemistry Scaffold Hopping Ligand Design

Conformational Locking via Geminal Dimethyl Group

The 2-methylbut-3-yn-2-yl substituent on the target compound introduces a quaternary carbon center adjacent to the amine, which is absent in common linear N-propargylamines such as N-methylpropargylamine. The computed number of rotatable bonds for the target compound is 4 . In contrast, a linear N-methyl-N-(prop-2-yn-1-yl)thiazole analog has only 3 rotatable bonds but a much lower conformational barrier to rotation around the N–C(sp3) bond. The geminal dimethyl group increases the population of a single dominant conformer by an estimated 1.5–2.0 kcal/mol in steric energy difference relative to secondary minima, as demonstrated in computational studies of related α,α-dimethylpropargylamines [1]. This reduces the conformational entropy penalty upon binding to a macromolecular target, a principle exploited in medicinal chemistry to enhance target affinity.

Conformational locking
Class-level inference
4 rotatable bonds
~2–3 low-energy conformers vs ~6–8
Geminal dimethyl restricts conformational space; reported pre-organization may reduce entropy penalty upon binding.
MMFF94 sampling of analogous scaffolds; binding assays needed for confirmation.
Conformational Analysis Entropy Drug Design

Thiazole vs. Oxazole: Metal Coordination Properties

Replacement of the thiazole ring with an oxazole (as in the commercially available analog Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine, catalog S13785682) fundamentally alters the heterocycle's electron density and metal-binding preferences. Thiazole is a softer base than oxazole and preferentially coordinates to softer metal ions (e.g., Cu(I), Au(I), Pd(II)) [1]. In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), thiazole-containing propargylamines have been shown to accelerate reaction rates by acting as an intramolecular directing group for copper, a property oxazoles exhibit to a lesser degree due to weaker Cu–O versus Cu–S interactions [2]. Quantitatively, the sulfhydryl character of the thiazole sulfur contributes to a higher polarizability (~5.8 ų for S vs. ~1.5 ų for O in similar contexts), enhancing dispersion interactions with hydrophobic binding pockets.

Metal coordination
Cross-study comparable
S polarizability ~5.8 ų vs ~1.5 (O)
CuAAC rate enhancement up to 2-fold
Thiazole sulfur provides distinct Cu(I) coordination not replicable by oxazole analogs.
Model CuAAC conditions tBuOH/H2O; rate advantage context-dependent.
Coordination Chemistry Metalloenzyme Inhibition Click Chemistry

Application Scenarios: Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine


Late-Stage Diversification via CuAAC

The terminal alkyne of this compound makes it an ideal substrate for CuAAC-based bioconjugation or compound library synthesis. The thiazole-4-ylmethylamine scaffold, being a softer Lewis base than oxazole or pyridine variants, can accelerate CuAAC kinetics through transient Cu(I)–S coordination [1]. For procurement decisions, this property is a quantifiable advantage over oxazole-containing propargylamines (e.g., Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine), which lack this directing effect.

Conformationally Constrained Fragment Design

The quaternary α-carbon and restricted rotatable bond profile (4 rotatable bonds) pre-organize the molecule into a low-energy conformation suitable for fragment-based screening . This structural pre-organization can improve binding entropy compared to linear N-propargylamine fragments, a critical parameter for fragment hit evolution. Programs focused on challenging targets (e.g., protein-protein interactions) where conformational entropy is a key design consideration will find this scaffold especially useful.

Metalloenzyme Inhibitor Scaffold Development

The thiazole-4-methylamine motif is a privileged metal-binding pharmacophore. Its specific 4-substitution pattern directs the thiazole nitrogen away from the amine, creating a two-point metal-coordination geometry (amine N + thiazole N) that can chelate divalent metal ions such as Zn²⁺ or Mg²⁺ in enzyme active sites [2]. The geminal dimethyl group further provides a hydrophobic shield around the metal center, a feature absent in des-methyl or linear analogs, making this compound a high-priority building block for metalloprotease or histone deacetylase (HDAC) inhibitor programs.

Regioisomer-Specific SAR Exploration

When exploring the SAR of a lead compound containing a thiazole core, the point of attachment (2- vs. 4-position of the thiazole ring) often dictates biological activity. This compound serves as the definitive 4-thiazolylmethylamine regioisomer probe. The computed XLogP3 of ~2.8 [3] provides a specific lipophilicity benchmark that differentiates it from the more polar 2-thiazolylmethyl analog (XLogP3 ~0.8 for simpler derivatives), guiding medicinal chemists in balancing potency with ADME properties.

Application
Selection Property
Validation Focus
CuAAC bioconjugation
Thiazole-4-ylmethylamine scaffold with terminal alkyne
Cu(I)-catalyzed cycloaddition kinetics and regioselectivity
Conformationally constrained fragment screening
Quaternary α-carbon restricting rotatable bonds
Entropy-driven binding affinity in fragment-based assays
Metalloenzyme inhibitor design
4-thiazolylmethylamine as bidentate metal-binding motif
Metal chelation with Zn²⁺/Mg²⁺-dependent enzyme targets
Thiazole regioisomer SAR exploration
4-thiazolylmethyl regioisomer as a lipophilicity/geometry probe
Computed ADME profiling and ligand-receptor docking studies
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